1,2,4,5-Tetrahydroxy-3-methylanthracene-9,10-dione
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Overview
Description
1,2,4,5-Tetrahydroxy-3-methylanthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi. This compound is characterized by its four hydroxyl groups and a methyl group attached to the anthracene-9,10-dione core, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydroxy-3-methylanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the oxidation of 1,2,4,5-tetrahydroxy-3-methylanthracene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out under acidic conditions to facilitate the formation of the anthraquinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrahydroxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted anthraquinones with different functional groups .
Scientific Research Applications
1,2,4,5-Tetrahydroxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrahydroxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are essential for cell proliferation and survival. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Trihydroxyanthracene-9,10-dione
- 1,2,5-Trihydroxy-3-methylanthracene-9,10-dione
- 1,4,5-Trihydroxy-3-methylanthracene-9,10-dione
Uniqueness
1,2,4,5-Tetrahydroxy-3-methylanthracene-9,10-dione is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in other similar compounds .
Properties
CAS No. |
60445-00-3 |
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Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
1,2,4,5-tetrahydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c1-5-11(17)9-10(15(21)12(5)18)13(19)6-3-2-4-7(16)8(6)14(9)20/h2-4,16-18,21H,1H3 |
InChI Key |
DSUDNZBLMXALNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Origin of Product |
United States |
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